![molecular formula C17H22BrClN4O B2637911 5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide CAS No. 1375223-16-7](/img/structure/B2637911.png)
5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine and pyrazole rings, followed by the introduction of the bromo, chloro, and carboxamide groups. The tert-butyl groups could be introduced using a reaction with tert-butyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The bromo and chloro groups are likely to be reactive and could undergo substitution reactions. The carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N-(2,5-ditert-butylpyrazol-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrClN4O/c1-16(2,3)12-8-13(23(22-12)17(4,5)6)21-15(24)11-7-10(18)9-20-14(11)19/h7-9H,1-6H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEWRRWFAJZSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(1,3-di-tert-butyl-1H-pyrazol-5-yl)pyridine-3-carboxamide |
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